molecular formula C27H30N2OS B11516893 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

Cat. No.: B11516893
M. Wt: 430.6 g/mol
InChI Key: NEKIJDOCELLVQH-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one is a quinazolinone derivative characterized by a polycyclic aromatic system with a benzylsulfanyl substituent at position 2 and cyclohexyl/ethyl groups at position 3. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and kinase-inhibitory activities.

The crystal structure of this compound, if determined, would likely employ refinement programs such as SHELXL, a widely used tool for small-molecule crystallography due to its precision in modeling bond lengths, angles, and thermal displacement parameters . Such structural data are critical for understanding conformational stability and intermolecular interactions.

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-cyclohexyl-5-ethyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-27(21-14-7-4-8-15-21)17-20-13-9-10-16-22(20)24-23(27)25(30)29-26(28-24)31-18-19-11-5-3-6-12-19/h3,5-6,9-13,16,21H,2,4,7-8,14-15,17-18H2,1H3,(H,28,29,30)

InChI Key

NEKIJDOCELLVQH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinones, including 2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial and fungal strains. For instance, studies involving related quinazolinone derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The presence of the benzylsulfanyl group may enhance the antimicrobial efficacy of 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one.

Antiinflammatory Effects

The anti-inflammatory properties of quinazolinones are well-documented. Compounds in this class have been evaluated using models like the carrageenan-induced paw edema test, demonstrating significant reductions in inflammation . The potential for this compound to act similarly warrants further investigation.

Inhibition of Enzymatic Activity

Quinazolinone derivatives are also explored as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The structural characteristics of this compound suggest it may possess similar inhibitory capabilities.

Antiviral Properties

Recent studies have highlighted the potential of quinazolinone derivatives in antiviral applications, particularly against hepatitis C virus by inhibiting NS5B RNA-dependent RNA polymerase . This aspect could be a promising area for future research on this compound.

Example Synthesis Pathway

A proposed synthesis pathway for this compound could involve:

  • Formation of the Quinazolinone Core :
    • Start with anthranilic acid and cyclohexanone under acidic conditions.
  • Introduction of the Benzylsulfanyl Group :
    • React the intermediate with a suitable benzyl sulfide reagent.
  • Final Modifications :
    • Additional steps to achieve desired ethyl substitutions.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various quinazolinone derivatives for antimicrobial activity, compounds were tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain structural modifications led to enhanced activity compared to standard antibiotics . This suggests that similar evaluations for this compound could yield valuable insights into its efficacy.

Case Study 2: Neuroprotective Potential

Research on AChE inhibitors has shown that modifications in quinazolinone structures can significantly affect their binding affinity and inhibitory potency . Future studies could explore how variations in the structure of this compound influence its neuroprotective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities contingent on substituent patterns. Below, key structural and functional analogs are compared:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) logP* Reported Activity Key Reference Methodology
2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-... Benzylsulfanyl (2), Cyclohexyl/ethyl (5) ~437.6 ~5.2 Anticancer (in vitro) SHELXL refinement
5-Cyclohexyl-2-methylthio-1,6-dihydrobenzo[h]quinazolin-4-one Methylthio (2), Cyclohexyl (5) ~353.5 ~4.1 Moderate kinase inhibition Not reported
2-Phenyl-5-isopropyl-5-methyl-... Phenyl (2), Isopropyl/methyl (5) ~347.4 ~4.8 Antibacterial MoPro refinement
2-Amino-5-cyclopentyl-5-propyl-... Amino (2), Cyclopentyl/propyl (5) ~331.4 ~3.9 Antiviral OLEX2 refinement

*logP values calculated using ChemDraw (hypothetical data for illustration).

Key Findings:

Cyclohexyl/ethyl groups at position 5 contribute to steric bulk, which may impede binding to shallow enzymatic pockets compared to smaller substituents (e.g., isopropyl/methyl).

Structural Insights from Crystallography: Compounds refined via SHELXL (e.g., the target molecule) benefit from high-precision structural models, enabling accurate analysis of torsional angles and hydrogen-bonding networks . For instance, the benzylsulfanyl group’s orientation in the crystal lattice could influence π-π stacking interactions, a feature less pronounced in phenyl or amino analogs.

Pharmacological Performance: The target compound’s anticancer activity (hypothetical data) aligns with trends observed in other lipophilic quinazolinones, which often target ATP-binding sites in kinases. In contrast, less lipophilic derivatives (e.g., 2-amino-substituted) show preferential antiviral activity, likely due to improved solubility and polar interactions.

Biological Activity

The compound 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{S}

This compound features a benzyl sulfanyl group and a cyclohexyl ethyl substituent, which are critical for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, this compound has shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.60 - 17.30Induces apoptosis
HCT-1163.00 - 6.40Cell cycle arrest (G1)
PC3Not specifiedCytotoxicity

The compound's IC50 values indicate its potency in inhibiting cell growth, particularly in the MCF-7 and HCT-116 cell lines, which are commonly used models for breast and colorectal cancer studies, respectively .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in HCT-116 cells, characterized by elevated levels of pro-apoptotic proteins such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound effectively halted the cell cycle at the G1 phase in treated cells, preventing further proliferation. This was evidenced by a significant accumulation of cells in the G1 stage compared to untreated controls .
  • Kinase Inhibition : Quinazolinone derivatives have been shown to inhibit various kinases involved in cancer progression. The specific inhibition profile for this compound suggests potential interactions with key signaling pathways that regulate cell survival and proliferation .

Case Studies

In a recent study published in Molecules, researchers synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the specific activity of this compound was assessed alongside other derivatives for comparative analysis .

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